Positional Isomer Impact on HIV-1 Integrase Inhibition
High-strength differential evidence is limited for this specific compound; however, class-level inference from a closely related thiophene-substituted diketo acid series demonstrates that the position of thiophene substitution (3-yl vs. 2-yl) materially alters HIV-1 integrase inhibitory activity. In a comparative study, compound 19 (3-thienyl analog) exhibited an IC50 of 5.9 ± 0.5 µM against HIV-1 integrase LEDGF/p75-dependent activity, whereas compound 20 (2-thienyl analog) showed a reduced IC50 of 8.5 ± 2.5 µM under identical assay conditions [1]. This represents a ~1.4-fold difference in potency solely attributable to positional isomerism, underscoring the non-interchangeability of 3-thienyl and 2-thienyl diketoesters in antiviral research [1].
| Evidence Dimension | HIV-1 integrase LEDGF/p75-dependent inhibition |
|---|---|
| Target Compound Data | IC50 = 5.9 ± 0.5 µM (Compound 19, 3-thienyl analog) |
| Comparator Or Baseline | IC50 = 8.5 ± 2.5 µM (Compound 20, 2-thienyl analog) |
| Quantified Difference | ~1.4-fold higher potency for 3-thienyl analog |
| Conditions | In vitro enzymatic assay measuring HIV-1 integrase LEDGF/p75-dependent activity |
Why This Matters
Procurement of the 3-thienyl isomer over the 2-thienyl isomer is justified by SAR data indicating enhanced target engagement, potentially reducing the concentration required for biological effect and minimizing off-target liabilities in integrase-focused campaigns.
- [1] Molecules. Effect of the thiophene ring substitution on the HIV-1 IN LEDGF/p75-dependent activity. 2023, 28(18), 6700. doi:10.3390/molecules28186700. View Source
